![molecular formula C16H22N2O3 B1511992 tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1017599-05-1](/img/structure/B1511992.png)
tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCC2(CC1)C3=C(CO2)C=CN=C3 . This indicates that the compound contains a spiro[furo[3,4-c]pyridine-3,4’-piperidine] core, with a tert-butyl carboxylate group attached .Physical And Chemical Properties Analysis
This compound is typically stored in a sealed container in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not found in the available data.Scientific Research Applications
Dye-Sensitized Solar Cells
While not directly related to “tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]-1’-carboxylate”, a similar compound, 4-tert-Butylpyridine, is used as an additive in electrolytes of dye-sensitised solar cells (DSSC) . It’s possible that the compound could have similar applications.
Polymer Photovoltaics
Again, drawing a parallel with 4-tert-Butylpyridine, the latter is used in the hole transport layer materials (HTL) of polymer photovoltaics . This suggests potential applications of “tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]-1’-carboxylate” in similar areas.
Perovskite Solar Cells
4-tert-Butylpyridine is also used in perovskite solar cells . Given the structural similarities, “tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]-1’-carboxylate” could potentially be used in similar applications.
properties
IUPAC Name |
tert-butyl spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-8-5-16(6-9-18)13-10-17-7-4-12(13)11-20-16/h4,7,10H,5-6,8-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLQHIFBWTAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739206 | |
Record name | tert-Butyl 1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
1017599-05-1 | |
Record name | tert-Butyl 1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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